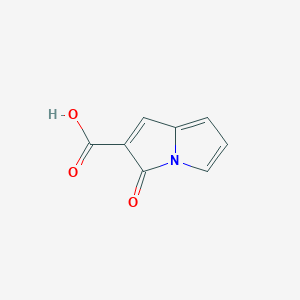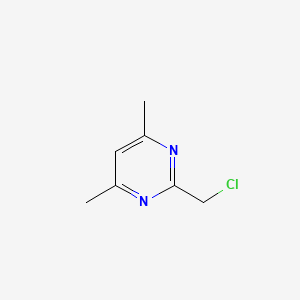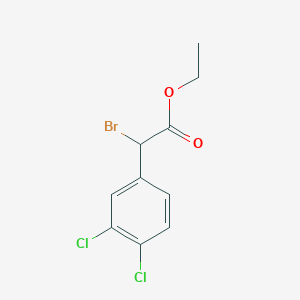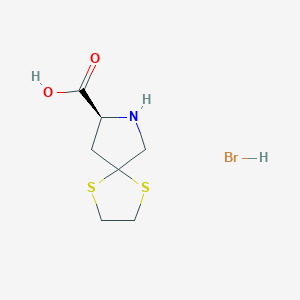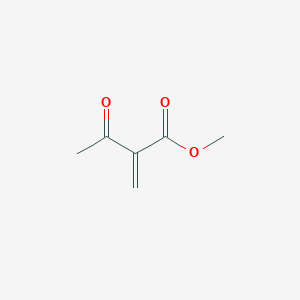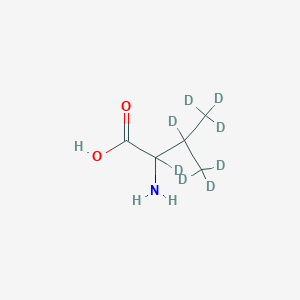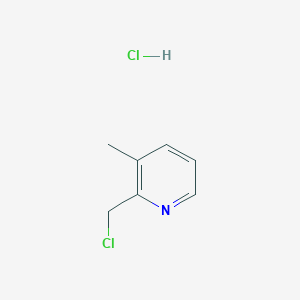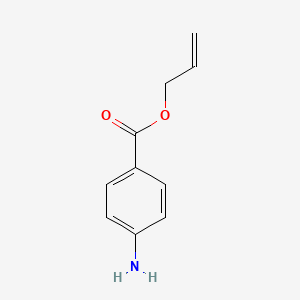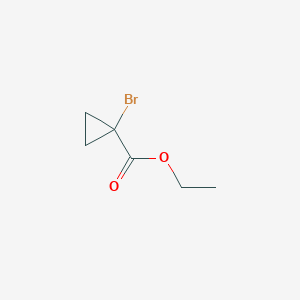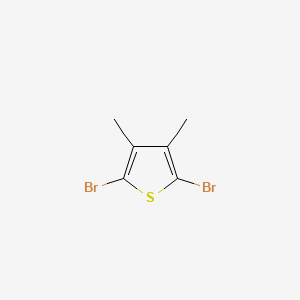
2,5-二溴-3,4-二甲基噻吩
描述
2,5-Dibromo-3,4-dimethylthiophene is an organic compound with the chemical formula C8H8Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and two methyl groups at the 3 and 4 positions on the thiophene ring. It is typically a colorless to light yellow crystal or solid with a distinctive sulfide odor .
科学研究应用
2,5-Dibromo-3,4-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology and Medicine: While specific biological applications are less documented, thiophene derivatives are generally explored for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of conductive polymers and materials for electronic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3,4-dimethylthiophene can be synthesized through the bromination of 3,4-dimethylthiophene. One common method involves the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is obtained by pouring the reaction mixture into ice water, followed by extraction with ether and drying over magnesium sulfate .
Industrial Production Methods: While specific industrial production methods for 2,5-dibromo-3,4-dimethylthiophene are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,5-Dibromo-3,4-dimethylthiophene primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) and bases (e.g., sodium hydroxide) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 2,5-dichloro-3,4-dimethylthiophene, while nucleophilic substitution with a Grignard reagent can produce various organometallic derivatives .
作用机制
The mechanism of action of 2,5-dibromo-3,4-dimethylthiophene in chemical reactions involves the activation of the thiophene ring by the bromine atoms, making it more susceptible to nucleophilic and electrophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and stability of the compound, facilitating various substitution reactions .
相似化合物的比较
2,5-Dibromothiophene: Similar in structure but lacks the methyl groups at the 3 and 4 positions.
2,5-Dichloro-3,4-dimethylthiophene: Similar but with chlorine atoms instead of bromine.
3,4-Dibromothiophene: Similar but with bromine atoms at the 3 and 4 positions instead of 2 and 5.
Uniqueness: 2,5-Dibromo-3,4-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups on the thiophene ring provides a balance that can be exploited in various synthetic applications .
属性
IUPAC Name |
2,5-dibromo-3,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDAFLYKBAFSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503270 | |
| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74707-05-4 | |
| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,5-dibromo-3,4-dimethylthiophene described in the research?
A1: The paper highlights the synthesis of 2,5-dibromo-3,4-dimethylthiophene via the bromodecarboxylation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylic acid. [] This method, while mentioned briefly in previous work by Melles and Backer (1953), is presented as a potentially valuable synthetic route to produce dibromothiophene derivatives. The significance lies in demonstrating the applicability of this reaction for producing specific dibromothiophene compounds, which may have further applications in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


